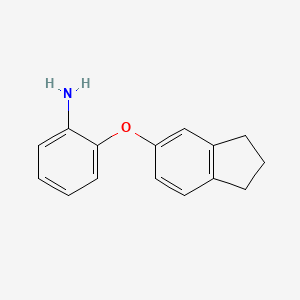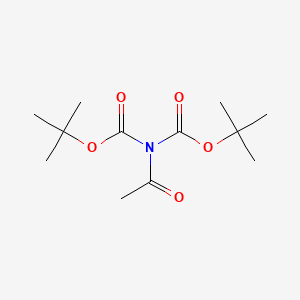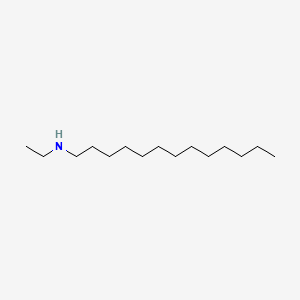
2-(4-Methylpiperazin-1-yl)acetaldehyde
Overview
Description
2-(4-Methylpiperazin-1-yl)acetaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an acetaldehyde functional group.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as s100b .
Mode of Action
It has been used as a cyano source in the cyanation of arenes . This suggests that it may interact with its targets through a cyanation mechanism, leading to the formation of cyano derivatives .
Biochemical Pathways
Its use in the cyanation of arenes suggests that it may play a role in the synthesis of 2-(1h-benzo[d]imidazol-2-yl)aryl nitriles .
Pharmacokinetics
Its molecular weight (14220) and formula (C7H14N2O) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Its use in the cyanation of arenes has led to the synthesis of a series of cyano derivatives . Additionally, a fluorescent material was obtained by derivative reactions of the obtained cyanide product .
Action Environment
It is known that the compound is classified as a hazardous material, suggesting that its handling and storage conditions may impact its stability and efficacy .
Biochemical Analysis
Biochemical Properties
(4-Methyl-piperazin-1-YL)-acetaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inhibiting their activities . These interactions are crucial as they can influence various cellular processes, including cell cycle regulation and energy metabolism.
Cellular Effects
The effects of (4-Methyl-piperazin-1-YL)-acetaldehyde on different cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, suggesting its potential as an anti-cancer agent . Additionally, (4-Methyl-piperazin-1-YL)-acetaldehyde influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of serotonin type-3 receptors, which are involved in neural pathways related to depression .
Molecular Mechanism
At the molecular level, (4-Methyl-piperazin-1-YL)-acetaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its interaction with CDK4 and ARK5 leads to the inhibition of these kinases, resulting in the induction of apoptosis in tumor cells . Additionally, (4-Methyl-piperazin-1-YL)-acetaldehyde’s modulation of serotonin type-3 receptors suggests a serotonergic mechanism behind its antidepressant-like effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methyl-piperazin-1-YL)-acetaldehyde change over time. Studies have shown that it remains stable under certain conditions, but its degradation can lead to reduced efficacy. Long-term exposure to (4-Methyl-piperazin-1-YL)-acetaldehyde has been observed to cause sustained changes in cellular function, including prolonged inhibition of kinase activities and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of (4-Methyl-piperazin-1-YL)-acetaldehyde vary with different dosages in animal models. At lower doses, it exhibits antidepressant-like effects, while higher doses can induce toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which (4-Methyl-piperazin-1-YL)-acetaldehyde is effective without causing harm.
Metabolic Pathways
(4-Methyl-piperazin-1-YL)-acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of CDK4 and ARK5 affects pathways related to cell cycle regulation and energy metabolism . Additionally, its modulation of serotonin type-3 receptors influences neural pathways associated with depression .
Transport and Distribution
Within cells and tissues, (4-Methyl-piperazin-1-YL)-acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall efficacy and function .
Subcellular Localization
The subcellular localization of (4-Methyl-piperazin-1-YL)-acetaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (4-Methyl-piperazin-1-YL)-acetaldehyde exerts its effects precisely where needed within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde typically involves the reaction of 4-methylpiperazine with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: (4-Methyl-piperazin-1-YL)-acetic acid.
Reduction: (4-Methyl-piperazin-1-YL)-ethanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methylpiperazin-1-yl)acetaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various piperazine-based compounds with potential therapeutic applications .
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in structure-activity relationship (SAR) studies to understand the effects of different substituents on the biological activity of piperazine derivatives .
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to drugs with various pharmacological activities, including antidepressant, antipsychotic, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its versatility and reactivity make it valuable in the synthesis of a wide range of products .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-YL)-1,8-naphthyridine-3-carbonitrile: Known for its antidepressant activity.
(4-Methyl-piperazin-1-YL)-acetonitrile: Used in organic synthesis and as a precursor to other piperazine derivatives.
1-(3-Aminopropyl)-4-methylpiperazine: Utilized in the synthesis of various pharmaceutical compounds.
Uniqueness
2-(4-Methylpiperazin-1-yl)acetaldehyde is unique due to its specific combination of a piperazine ring and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALWDRNRKAFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601798 | |
| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-94-5 | |
| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)



![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)





